molecular formula C12H11N3O3S B2962384 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448071-30-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2962384
CAS No.: 1448071-30-4
M. Wt: 277.3
InChI Key: MNUSLHCXUQWPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a synthetic small molecule featuring the 1,3-benzodioxole moiety, a functional group recognized for its prevalence in bioactive compounds and pharmaceuticals . This molecule is constituted by a 3-methyl-1,2,4-thiadiazole heterocycle linked via a carboxamide bridge to a benzo[d][1,3]dioxol-5-ylmethyl group. The 1,3-benzodioxole (or methylenedioxyphenyl) structure is a common pharmacophore found in molecules with a wide range of documented biological activities, serving as a key structural component in various pesticides and pharmaceuticals . Furthermore, heterocyclic systems akin to the 1,2,4-thiadiazole and benzimidazole cores present in this compound are frequently investigated for their potential as anticancer and antimicrobial agents . As a research chemical, this carboxamide derivative is a candidate for exploration in medicinal chemistry programs, particularly in the screening of new therapeutic agents that target enzyme systems or cellular pathways. It is supplied strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7-14-12(19-15-7)11(16)13-5-8-2-3-9-10(4-8)18-6-17-9/h2-4H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSLHCXUQWPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains. For instance, studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Thiadiazoles have been investigated for their ability to inhibit tumor growth. They interact with key kinases involved in cancer cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Interaction : It may interact with various receptors in the body, influencing cellular signaling and responses.
  • DNA Interaction : Some studies suggest that thiadiazoles can bind to DNA or interfere with DNA replication processes.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Studies : In a comparative study, derivatives of thiadiazoles were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications enhanced their antimicrobial potency significantly (MIC values ranging from 0.003 to 0.046 μg/mL) .
  • Antitumor Evaluation : A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activity. The findings demonstrated that these compounds exhibited significant cytotoxic effects on cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibitory effects on tumor growth
Anti-inflammatoryModulation of inflammatory markers

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Thiadiazole Derivatives with Varied Substituents

  • N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide ():
    This compound features a cyclobutyl group on a 1,3,4-thiadiazole ring and a methyl-substituted 1,2,3-thiadiazole carboxamide. Unlike the target compound, the thiadiazole rings here are distinct (1,3,4- vs. 1,2,4-), and the cyclobutyl group introduces steric bulk, which may reduce solubility compared to the benzodioxole’s planar structure .
  • N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): The benzodioxole is integrated into an isoxazole ring instead of a thiadiazole. Isoxazole’s oxygen atom vs. The molecular weight (344.3 g/mol) is higher than the target compound due to the additional oxygen atom .

Benzodioxole-Containing Analogues

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide ():
    This compound replaces the thiadiazole with a thiazole ring and introduces a cyclopropane-carboxamide linker. The trifluoromethoxy group enhances lipophilicity, while the cyclopropane imposes conformational rigidity, contrasting with the target compound’s methylene bridge .
  • N-Phenylbenzo[d][1,3]dioxole-5-carboxamide ():
    A simpler analogue lacking the thiadiazole moiety. The absence of sulfur and nitrogen heterocycles reduces metabolic stability but improves synthetic accessibility (75% yield via TBHP-mediated coupling) .
Physicochemical Properties
Property Target Compound N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-((5-(Benzodioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Molecular Weight 316.36 326.40 344.30
Key Functional Groups Benzodioxole, 1,2,4-thiadiazole Cyclobutyl, 1,3,4-thiadiazole Isoxazole, benzodioxole
Predicted LogP ~2.5 ~3.1 (due to cyclobutyl) ~2.8

The target compound’s lower LogP compared to cyclobutyl derivatives suggests better aqueous solubility, critical for oral bioavailability .

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves coupling the 1,3,4-thiadiazole-5-carboxamide core with a benzo[d][1,3]dioxol-5-ylmethyl substituent. A general approach includes:

  • Step 1: Synthesis of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
  • Step 2: Activation of the carboxylic acid using coupling agents (e.g., SOCl₂ or EDCI) to form the reactive acyl chloride or active ester intermediate .
  • Step 3: Reaction with 5-(aminomethyl)benzo[d][1,3]dioxole under inert conditions (e.g., chloroform or DMF) in the presence of a base (e.g., triethylamine) to form the carboxamide bond .
    Key Considerations: Purity of intermediates should be verified via TLC or HPLC, and reaction progress monitored by FT-IR for carbonyl group formation (~1650–1750 cm⁻¹) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking studies are critical for predicting electronic properties and target interactions:

  • DFT Analysis: Calculate HOMO-LUMO gaps to assess electron-donating/withdrawing effects of substituents on the thiadiazole ring. For example, methyl groups at position 3 may stabilize the HOMO energy, enhancing electrophilic reactivity .
  • Docking Studies: Use crystal structures of target proteins (e.g., kinases or receptors) to model binding interactions. The benzo[d][1,3]dioxole moiety may occupy hydrophobic pockets, while the thiadiazole-carboxamide forms hydrogen bonds with catalytic residues .
    Validation: Compare computational predictions with experimental IC₅₀ values in bioassays to refine models .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons on the benzo[d][1,3]dioxole ring (δ 6.6–7.0 ppm for aromatic protons) and methyl groups (δ 2.3–2.6 ppm). The thiadiazole carboxamide carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. The loss of CO (28 Da) from the carboxamide group is characteristic .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, particularly between the thiadiazole ring and adjacent functional groups .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:
Contradictions in biological activity (e.g., antitumor vs. antimicrobial effects) often arise from substituent-dependent interactions. A systematic SAR approach includes:

  • Variation of Substituents: Modify the benzo[d][1,3]dioxole methyl group (e.g., tert-butyl or halogen substitutions) to assess steric/electronic effects on target binding .
  • Bioassay Standardization: Use identical cell lines (e.g., HeLa for antitumor assays) and control compounds to minimize variability. For example, antitumor activity in Wu et al. (2016) was tested against MCF-7 and A549 cells, showing IC₅₀ values <10 μM .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., doxorubicin) to enable cross-study comparisons .

Basic Question: What solvent systems are recommended for recrystallization to ensure high purity?

Methodological Answer:

  • Polar Protic Solvents: Ethanol/water mixtures (70:30 v/v) are effective for recrystallizing carboxamide derivatives, yielding needle-like crystals suitable for X-ray analysis .
  • Non-Polar Systems: Chloroform/hexane (1:3) can remove hydrophobic impurities. Monitor solubility via UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic π→π* transitions) .

Advanced Question: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Computational Models: Adjust force fields (e.g., AMBER vs. CHARMM) to better approximate ligand flexibility. For example, rigid docking may underestimate conformational changes in the thiadiazole ring .
  • Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure binding affinities directly. Discrepancies may arise from off-target effects or aggregation in solution .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 1,3,4-oxadiazole derivatives) to identify trends in bioactivity .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies in buffers (pH 1–10). The carboxamide bond is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >9) conditions, confirmed by HPLC monitoring .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting storage below 25°C in inert atmospheres .

Advanced Question: What mechanistic hypotheses explain its antitumor activity, and how can they be tested?

Methodological Answer:

  • Hypothesis 1: Inhibition of tubulin polymerization via binding to the colchicine site. Test via immunofluorescence microscopy for disrupted microtubule networks in treated cells .
  • Hypothesis 2: ROS generation via thiadiazole-mediated redox cycling. Measure intracellular ROS levels using DCFH-DA probes and correlate with apoptosis markers (e.g., caspase-3 activation) .
  • Validation: Compare with known ROS inducers (e.g., doxorubicin) and use antioxidants (e.g., NAC) to confirm mechanism .

Basic Question: How to design a scalable synthetic route for gram-scale production?

Methodological Answer:

  • Optimize Stoichiometry: Use excess acyl chloride (1.2 eq) to drive the coupling reaction to completion, minimizing side products .
  • Continuous Flow Synthesis: Implement microreactors for precise temperature control during cyclization steps, improving yield reproducibility .
  • Workup: Replace column chromatography with solvent extraction (e.g., ethyl acetate/water) for cost-effective purification .

Advanced Question: How can crystallographic data resolve ambiguities in regiochemistry or tautomerism?

Methodological Answer:

  • X-ray Diffraction: Resolve the exact position of the methyl group on the thiadiazole ring (C3 vs. C5) and confirm the absence of tautomeric shifts (e.g., thione ↔ thiol forms) .
  • Comparative Analysis: Overlay crystal structures of derivatives (e.g., tert-butyl analogs) to identify conserved hydrogen-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.